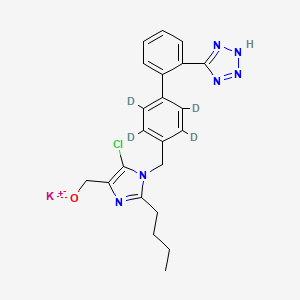
Thioproperazine-d3 Difumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioproperazine-d3 Difumarate is an isotope analogue of Thioproperazine Difumarate, which is used as an antipsychotic and antiemetic. The compound has the molecular formula C30H35D3N4O10S2 and a molecular weight of 681.79. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in various scientific research applications.
Méthodes De Préparation
Thioproperazine-d3 Difumarate can be synthesized through chemical synthesis methods. The specific synthetic routes and reaction conditions are typically detailed in scientific literature or patents. Generally, the synthesis involves the incorporation of deuterium atoms into the Thioproperazine molecule, followed by the formation of the difumarate salt .
Analyse Des Réactions Chimiques
Thioproperazine-d3 Difumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thioproperazine-d3 Difumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.
Biology: It is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food.
Mécanisme D'action
Thioproperazine-d3 Difumarate acts as an antagonist on various postsynaptic receptors, including:
Dopaminergic receptors: Subtypes D1, D2, D3, and D4, which are involved in antipsychotic properties.
Serotonergic receptors: Subtypes 5-HT1 and 5-HT2, which are involved in anxiolytic, antidepressive, and antiaggressive properties.
Histaminergic receptors: H1 receptors, which are involved in sedation and antiemesis.
Alpha receptors: Alpha1 and alpha2 receptors, which are involved in lowering blood pressure and reflex tachycardia.
Muscarinic receptors: M1 and M2 receptors, which are involved in anticholinergic symptoms.
Comparaison Avec Des Composés Similaires
Thioproperazine-d3 Difumarate is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
Thioproperazine Difumarate: The non-labeled version used as an antipsychotic and antiemetic.
Cephalmin-d3 Difumarate: Another isotope-labeled compound with similar applications.
Sulfenazin-d3 Difumarate: Another isotope-labeled compound with similar applications.
This compound stands out due to its specific labeling with deuterium, which provides unique advantages in research applications.
Propriétés
Numéro CAS |
1331638-03-9 |
|---|---|
Formule moléculaire |
C26H34N4O6S2 |
Poids moléculaire |
565.718 |
Nom IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine-2-sulfonamide |
InChI |
InChI=1S/C22H30N4O2S2.C4H4O4/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;5-3(6)1-2-4(7)8/h4-5,7-10,17H,6,11-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3; |
Clé InChI |
XGRCABNQKDMXQR-MVQBJYLASA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O |
Synonymes |
N,N-Dimethyl-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine-2-sulfonamide Difumarate; Cephalmin-d3 Difumarate; RP 7843-d3; SKF 5883-d3; Sulfenazin-d3 Difumarate; Thioperazine-d3 Difumarate; Tioproperazin-d3 Difumarate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










